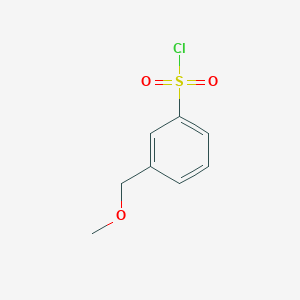

3-(Methoxymethyl)benzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(Methoxymethyl)benzene-1-sulfonyl chloride" is a chemical that belongs to the class of organic compounds known as sulfonyl chlorides. These compounds are characterized by a sulfonyl functional group (S(=O)_2) attached to a chlorine atom. Sulfonyl chlorides are commonly used as intermediates in the synthesis of sulfonamides, which are a class of organic compounds that have a wide range of applications, including in pharmaceuticals and dyes.

Synthesis Analysis

The synthesis of sulfonyl chlorides can be achieved through various methods. For instance, the synthesis of functional aromatic multisulfonyl chlorides has been described, involving oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl- or benzyl thiophenyl groups as masked nonreactive precursors to sulfonyl chlorides . Additionally, the synthesis of 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide involves the reaction of a quinazolinone derivative with chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas .

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group attached to a chlorine atom. The electronic properties of the sulfonyl group can influence the reactivity of the chlorine atom, making it a good leaving group in nucleophilic substitution reactions. The structure of sulfonyl chlorides can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. They can react with nucleophiles, such as alcohols, amines, or water, to form sulfonates, sulfonamides, or sulfonic acids, respectively. For example, benzenesulfenyl chloride, a related sulfonyl chloride, reacts with nucleophiles to give good yields of various phosphonothiolothionates . The reactivity of sulfonyl chlorides can be influenced by the presence of other functional groups in the molecule and the solvent used in the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides, such as solubility, melting point, and boiling point, are influenced by the structure of the compound. These properties are important for handling and storage of the chemicals, as well as for their application in synthesis. Sulfonyl chlorides are typically moisture-sensitive and require careful handling to prevent hydrolysis. The presence of electron-donating or electron-withdrawing groups on the aromatic ring can affect the reactivity and stability of the sulfonyl chloride .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Electrochemical Oxidation : A study demonstrated the electro-oxidation of catechols in the presence of benzenesulfinic acid, leading to the synthesis of new sulfone derivatives. This process illustrates the utility of 3-(Methoxymethyl)benzene-1-sulfonyl chloride in electro-organic synthesis (Nematollahi & Rahchamani, 2002).

Sulfonylation Reactions : The solvent-free sulfonylation of benzene and its derivatives under microwave irradiation showcases another application. This process benefits from the reactivity of sulfonyl chlorides like 3-(Methoxymethyl)benzene-1-sulfonyl chloride in synthesizing sulfone compounds efficiently (Marquié et al., 2001).

Catalysis and Polymerization

Catalytic Systems for Synthesis : In a study, sulfonic acid functionalized imidazolium salts/FeCl3 were used as catalytic systems for the synthesis of benzimidazoles. This indicates the potential role of sulfonyl chlorides in facilitating catalytic reactions that are essential for synthesizing heterocyclic compounds (Khazaei et al., 2011).

Polymer Synthesis : The development of well-defined graft copolymers using methods such as reversible addition–fragmentation chain transfer polymerization and atom transfer radical polymerization involves sulfonyl chlorides as key intermediates. This underscores their importance in the field of polymer science for creating advanced materials (Li et al., 2006).

Environmental and Safety Applications

- Water Treatment Processes : The reactivity of benzophenone-type UV filters with chlorine and chloramine during water treatment processes highlights a niche application area. Studies on the reactions between these filters and disinfectants can provide insights into the environmental impact and safety of water treatment chemicals (Yang et al., 2018).

Mécanisme D'action

While the specific mechanism of action for “3-(Methoxymethyl)benzene-1-sulfonyl chloride” is not mentioned in the search results, sulfonamides in general have a range of pharmacological activities. They can act as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

Propriétés

IUPAC Name |

3-(methoxymethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-12-6-7-3-2-4-8(5-7)13(9,10)11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHZNHHCIDCIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033865-73-4 |

Source

|

| Record name | 3-(methoxymethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2550320.png)

![5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2550324.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2550325.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2550333.png)

![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)